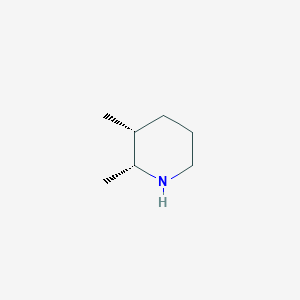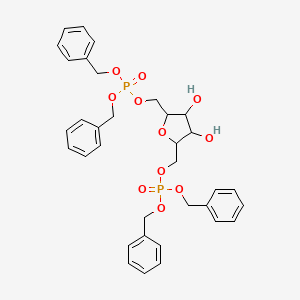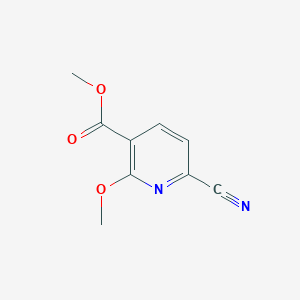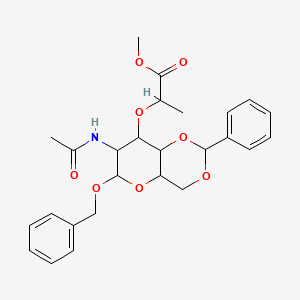
4-Aminobenzene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzene-1,2-diyl diacetate is an organic compound with the molecular formula C10H11NO4 It is a derivative of 4-aminobenzene-1,2-diol, where the hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1,2-diyl diacetate typically involves the acetylation of 4-aminobenzene-1,2-diol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or another base
The reaction proceeds as follows:
C6H4(OH)2NH2+2(CH3CO)2O→C6H4(OCOCH3)2NH2+2CH3COOH
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Reactants: 4-Aminobenzene-1,2-diol and acetic anhydride
Catalyst: Pyridine or another suitable base
Reaction Vessel: A large-scale reactor with temperature control
Purification: The product is purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyl groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
4-Aminobenzene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active 4-aminobenzene-1,2-diol, which can then participate in various biochemical pathways. The compound may act on enzymes, receptors, or other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzene-1,2-diol: The parent compound with hydroxyl groups instead of acetyl groups.
4-Nitrobenzene-1,2-diyl diacetate: A nitro derivative with similar structural features.
3,4-Diacetoxyaniline: Another acetylated derivative with similar properties.
Uniqueness
4-Aminobenzene-1,2-diyl diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
71573-24-5 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(2-acetyloxy-4-aminophenyl) acetate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)14-9-4-3-8(11)5-10(9)15-7(2)13/h3-5H,11H2,1-2H3 |
Clé InChI |
JPBLUIHWOVGRCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)


![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)








